Enhanced Acidity for Improved Solubility
The presence of three electron-withdrawing halogen atoms significantly enhances the acidity of 3-bromo-4-chloro-2-iodobenzoic acid compared to its unsubstituted parent, benzoic acid. This is a class-level inference based on the predicted pKa for a close positional isomer (3-bromo-2-chloro-4-iodobenzoic acid) . The predicted pKa of 2.26 for the isomer is substantially lower than the 4.19 of benzoic acid [1]. This increased acidity directly impacts solubility in basic aqueous solutions and facilitates specific acid-base extractions, a key advantage in work-up and purification steps during multi-step syntheses.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 2.26 ± 0.28 (Predicted for 3-bromo-2-chloro-4-iodobenzoic acid isomer) |
| Comparator Or Baseline | 4.19 (Benzoic acid) |
| Quantified Difference | ΔpKa ≈ -1.93 |
| Conditions | ACD/Labs predicted value at 20°C |
Why This Matters
A lower pKa allows for selective deprotonation and extraction under milder basic conditions, improving process efficiency and reducing side reactions with base-sensitive functional groups elsewhere in the molecule.
- [1] Haynes, W. M. (Ed.). (2016). CRC Handbook of Chemistry and Physics (97th ed.). CRC Press. (pKa of benzoic acid: 4.19 at 25°C). View Source
